Norverapamil-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norverapamil-d7 is a deuterium-labeled derivative of Norverapamil, which is an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker and P-glycoprotein function inhibitor. This compound retains these properties and is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Norverapamil-d7 involves the incorporation of deuterium atoms into the Norverapamil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the following steps:
N-Demethylation: Verapamil undergoes N-demethylation to form Norverapamil.
Deuterium Labeling: The hydrogen atoms in Norverapamil are replaced with deuterium using deuterated reagents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Verapamil are subjected to N-demethylation.
Deuterium Exchange: The resulting Norverapamil is then treated with deuterated reagents to achieve the desired deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Norverapamil-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions
Major Products
Oxidation Products: Oxides of this compound.
Reduction Products: Verapamil.
Substitution Products: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Norverapamil-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Metabolism Studies: Researchers use it to investigate the metabolic pathways and mechanisms of Verapamil.
Drug Interaction Studies: It helps in understanding the interactions between Verapamil and other drugs, particularly those involving P-glycoprotein.
Analytical Method Development: It is used in the development and validation of analytical methods for detecting and quantifying Verapamil and its metabolites
Mécanisme D'action
Norverapamil-d7 exerts its effects by blocking L-type calcium channels and inhibiting P-glycoprotein function. The mechanism involves:
Calcium Channel Blockade: It inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscles and reduced cardiac contractility
P-glycoprotein Inhibition: It inhibits the function of P-glycoprotein, a drug efflux transporter, thereby increasing the intracellular concentration of various drugs
Comparaison Avec Des Composés Similaires
Similar Compounds
Verapamil: The parent compound, a non-dihydropyridine calcium channel blocker.
Norverapamil: The non-deuterated form of Norverapamil-d7.
Diltiazem: Another non-dihydropyridine calcium channel blocker with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are generally more stable than their non-labeled counterparts.
Enhanced Detection: The presence of deuterium allows for more precise detection and quantification in analytical studies
Propriétés
Formule moléculaire |
C26H36N2O4 |
---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |
Clé InChI |
UPKQNCPKPOLASS-HXAWLNHQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.